molecular formula C15H13N B8778391 5-(3-Methylphenyl)-1H-indole

5-(3-Methylphenyl)-1H-indole

Cat. No. B8778391
M. Wt: 207.27 g/mol
InChI Key: JLHWBTNHOBEMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methylphenyl)-1H-indole is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Methylphenyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methylphenyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3-Methylphenyl)-1H-indole

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

5-(3-methylphenyl)-1H-indole

InChI

InChI=1S/C15H13N/c1-11-3-2-4-12(9-11)13-5-6-15-14(10-13)7-8-16-15/h2-10,16H,1H3

InChI Key

JLHWBTNHOBEMLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of 5-bromo-1H-indole (1, 5 mmol, 1 equiv.), 3-tolylboronic acid (2, 5.5 mmol, 1.1 equiv.) and Pd(dppf)Cl2 (0.25 mmol, 0.05 equiv.) in 12 mL 1,4-dioxane was added 4 mL aqueous solution of K2CO3 (15 mmol, 3 equiv.). The mixture was stirred under argon for about 15 min then stirred under microwave in 130□ for about 25 min twice. On cooling, the solvent was evaporated and the resulting residue was extracted with CH2Cl2 (20 mL×3), the dichloromethane layer was washed with brine, dried (Na2SO4) and filtered. The residue obtained on removal of the solvent was purified by column chromatography on silica gel with EtOAc/hexane as eluting solvents to give the target compound 5-m-tolyl-1H-indole (3). Yield: 55.0%. 1H NMR (300 MHz, CDCl3): δ 2.31 (s, 3 H), 6.47 (s, 1 H), 6.92-7.12 (m, 2 H), 7.18-7.23 (m, 1 H), 7.29-7.35 (m, 4H), 7.74 (s, 1 H), 7.99 (br, 1H). 13C NMR (75 MHz, CDCl3) δ 21.5, 102.9, 111.1, 119.2, 121.9, 124.4, 124.8, 127.0, 128.2, 128.3, 128.5, 133.4, 135.2, 138.1, 142.5.
Name
5-bromo-1H-indole
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
3-tolylboronic acid
Quantity
5.5 mmol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.25 mmol
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mmol
Type
reactant
Reaction Step Two

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